

Comparative Efficacy of 2-(4-Methyl-1-piperazinyl)aniline Derivatives in Cancer Research

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Compound of Interest

Compound Name: **2-(4-Methyl-1-piperazinyl)aniline**

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A detailed analysis of the antiproliferative and signaling pathway inhibitory activities of novel compounds incorporating the **2-(4-methyl-1-piperazinyl)aniline** scaffold.

This guide provides a comparative analysis of the efficacy of various derivatives of **2-(4-methyl-1-piperazinyl)aniline**, a versatile scaffold in medicinal chemistry. The focus is on their potential as anticancer agents, with supporting experimental data on their antiproliferative activities and their role as kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development.

Antiproliferative Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives

A series of novel 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against four human cancer cell lines. The compounds, which feature a **2-(4-methyl-1-piperazinyl)aniline** core structure with various sulfonyl chloride substitutions, demonstrated a range of cytotoxic activities.

Table 1: In Vitro Antiproliferative Activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one Derivatives (IC50 in μ M)[1]

Compound	K562 (Leukemia)	Colo-205 (Colon)	MDA-MB 231 (Breast)	IMR-32 (Neuroblastoma) a)
6a	>100	85.4	92.6	95.3
6b	>100	78.2	81.5	88.1
6c	>100	65.8	70.3	76.9
6d	50.1	12.5	15.8	18.4
6e	62.7	20.3	25.1	28.7
6f	>100	90.1	95.4	98.2
6g	>100	72.4	78.9	81.6
6h	>100	88.9	91.2	94.5
6i	55.3	18.7	22.4	26.1
6j	>100	93.2	96.5	99.3

Among the synthesized compounds, 6d, 6e, and 6i exhibited the most significant antiproliferative activity against the tested cancer cell lines, with the exception of K562.[1] Compound 6d emerged as a particularly potent derivative, suggesting that the specific substitution on the piperazine moiety plays a crucial role in its anticancer efficacy.[1]

Antiproliferative Activity of Indolin-2-one Derivatives

In another study, a series of indolin-2-one derivatives incorporating a piperazine-1-carbothiohydrazide moiety were synthesized and evaluated for their antiproliferative activity. While not direct derivatives of **2-(4-methyl-1-piperazinyl)aniline**, these compounds share the core piperazine structure and provide valuable comparative data on the impact of different chemical modifications on anticancer activity.

Table 2: In Vitro Antiproliferative Activity of Indolin-2-one Derivatives (IC50 in μ M)[2]

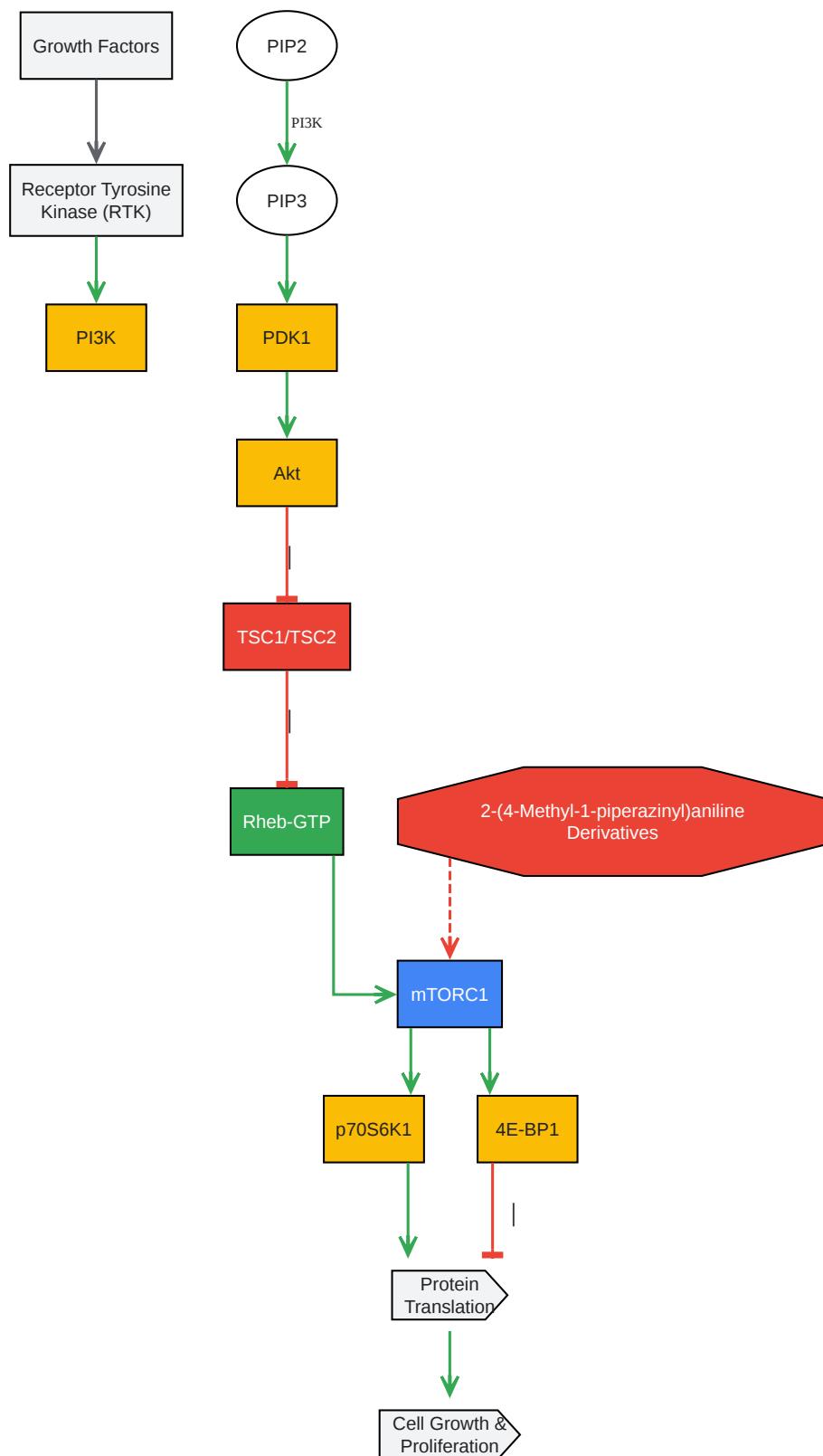
Compound	A549 (Lung)	HCT-116 (Colon)
5f	-	3.49
6d	3.59	-
6l	5.58	4.57
Sunitinib	-	-

Compounds 6d and 6l were identified as the most potent against A549 lung cancer cells, while compounds 5f and 6l showed strong activity against HCT-116 colon cancer cells, with efficacy comparable to the established anticancer drug Sunitinib.[\[2\]](#)

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a critical kinase involved in regulating cell growth, proliferation, and survival, making it a key target in cancer therapy.[\[3\]](#)[\[4\]](#)[\[5\]](#) Several derivatives of **2-(4-methyl-1-piperazinyl)aniline** have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway.

Below is a diagram illustrating the mTOR signaling pathway and the points of inhibition by targeted therapies.



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Caption: The mTOR signaling pathway and point of inhibition.

This pathway is often hyperactivated in cancer.^[4] Growth factors activate Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K, which in turn activates Akt. Akt then inhibits the TSC1/TSC2 complex, a negative regulator of Rheb. The activation of Rheb stimulates the mTORC1 complex, which promotes protein translation and cell proliferation through the phosphorylation of downstream targets like S6K1 and 4E-BP1.^{[4][6]} Derivatives of **2-(4-methyl-1-piperazinyl)aniline** have been designed to directly inhibit mTORC1, thereby blocking these downstream effects and halting cancer cell growth.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.^[1]

- Cell Seeding: Human cancer cell lines (K562, Colo-205, MDA-MB 231, and IMR-32) were seeded in 96-well plates at a density of 5×10^3 cells per well in 100 μL of appropriate culture medium.
- Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of the test compounds.
- Incubation: The plates were incubated for an additional 24 hours.
- MTT Addition: 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium was removed, and 100 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases, such as mTOR, is typically evaluated using *in vitro* kinase assays. A general protocol is as follows:

- Assay Setup: The assay is performed in a 96- or 384-well plate format.
- Reagent Preparation: Prepare solutions of the recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate assay buffer.
- Compound Addition: Add serial dilutions of the test compounds to the wells.
- Kinase Reaction Initiation: The kinase reaction is initiated by the addition of the kinase to the wells containing the substrate, ATP, and the test compound.
- Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radioactivity-based assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Conclusion

Derivatives of **2-(4-methyl-1-piperazinyl)aniline** represent a promising class of compounds with significant potential in cancer therapy. The antiproliferative data presented here highlight the importance of specific structural modifications in enhancing the efficacy of these derivatives. Furthermore, their ability to target key signaling pathways, such as the mTOR pathway, provides a clear mechanism for their anticancer activity. Further structure-activity relationship (SAR) studies and *in vivo* evaluations are warranted to optimize the therapeutic potential of this chemical scaffold.

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